Antimalarial Potency: Borrelidin Outperforms Clinical Gold Standards Against Drug-Resistant P. falciparum
Borrelidin demonstrates antimalarial potency that surpasses that of artemether, artesunate, and chloroquine—the most effective clinical antimalarials—against Plasmodium falciparum strains. In vitro assays show Borrelidin's IC50 values against the drug-resistant K1 and drug-sensitive FCR3 strains are 1.9 nM and 1.8 nM, respectively [1]. A direct head-to-head comparison in the same study reported these values are lower (more potent) than those for artemether, artesunate, and chloroquine [2]. This validates Borrelidin's exceptional potency against parasites that have evolved resistance to first-line therapies.
| Evidence Dimension | In vitro antimalarial potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.8 nM (FCR3 strain) and 1.9 nM (K1 strain) |
| Comparator Or Baseline | Artemether, Artesunate, Chloroquine |
| Quantified Difference | More potent (IC50 values lower) than all three comparators |
| Conditions | In vitro culture of Plasmodium falciparum strains (FCR3 and K1) |
Why This Matters
This potency, exceeding that of clinical gold-standard antimalarials, makes Borrelidin an essential reference compound for researchers validating new targets or screening for next-generation antimalarials, especially in the context of artemisinin resistance.
- [1] Otoguro, K., Ui, H., Ishiyama, A., Kobayashi, M., Togashi, H., Takahashi, Y., ... & Ōmura, S. (2003). In vitro and in vivo antimalarial activities of a non-glycosidic 18-membered macrolide antibiotic, borrelidin, against drug-resistant strains of Plasmodia. The Journal of Antibiotics, 56(8), 727-729. View Source
- [2] Fang, P., Yu, X., Jeong, S. J., Mirando, A., Chen, K., Chen, X., ... & Guo, M. (2015). Structural basis for full-spectrum inhibition of translational functions on a tRNA synthetase. Nature Communications, 6(1), 6402. View Source
